4-((3-(2-Nitrophenyl)allylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((3-(2-Nitrophenyl)allylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its structure features a triazole-thione core substituted with an m-tolyl group at position 3 and a 2-nitrophenyl allylideneamino moiety at position 2. The compound is synthesized via condensation of 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione with 3-(2-nitrophenyl)acrolein under acidic conditions, typically using ethanol and glacial acetic acid as a catalyst . The E-configuration of the C=N bond in the allylideneamino group is confirmed by X-ray crystallography in related compounds, ensuring structural rigidity and influencing intermolecular interactions .
The nitro group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance stability and alter electronic properties compared to para-substituted analogs.
Properties
CAS No. |
478256-33-6 |
|---|---|
Molecular Formula |
C18H15N5O2S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15N5O2S/c1-13-6-4-8-15(12-13)17-20-21-18(26)22(17)19-11-5-9-14-7-2-3-10-16(14)23(24)25/h2-12H,1H3,(H,21,26)/b9-5+,19-11+ |
InChI Key |
LZCZGJWYJHRGKW-QJEBJFPOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-ME-PH)-4-((3-(2-NITRO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the thiol group and the nitro-phenyl and methoxy-phenyl substituents. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiolating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high efficiency and consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenated compounds or other electrophiles.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 4-((3-(2-Nitrophenyl)allylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione can be categorized into several key areas:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This specific compound has shown promising results against various bacterial strains and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Candida albicans and several Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Potential
Triazole derivatives are also being investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies, suggesting it may serve as a lead compound for developing new anticancer agents. The incorporation of the nitrophenyl group is thought to enhance its cytotoxicity against specific cancer cell lines .
Enzyme Inhibition
The scaffold provided by the triazole-thione structure has been explored for its potential as an inhibitor of various enzymes, particularly β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria. Compounds derived from this scaffold have shown micromolar inhibitory activity against serine and metallo-β-lactamases, making them candidates for combating antibiotic resistance .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Screening : A study evaluated various triazole-thione derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that it exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assay : In vitro assays were conducted on different cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
- Enzyme Inhibition Studies : A research team synthesized a series of triazole derivatives based on this scaffold and tested them against β-lactamases. Some compounds demonstrated effective inhibition, highlighting their potential in drug development for treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of “5-(3-ME-PH)-4-((3-(2-NITRO-PH)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” would depend on its specific interactions with molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitro and thiol groups may also play roles in redox reactions and binding interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Triazole-Thione Derivatives
| Compound Name | Substituents (Position 4) | Substituents (Position 3) | C=N Bond Length (Å) | Thione (C=S) Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| Target Compound | 3-(2-Nitrophenyl)allylideneamino | m-Tolyl | ~1.28* | ~1.68* | [4, 12] |
| 6a (Flurbiprofen derivative) | Benzylideneamino | 2-Fluoro-biphenylethyl | 1.28 | 1.68 | [4] |
| 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino) | 4-Nitrobenzylideneamino | 4-Fluorophenyl | 1.29 | 1.67 | [15] |
| CP 55 (Trifluoromethyl derivative) | 3-Bromobenzylideneamino | 4-(Trifluoromethyl)phenyl | 1.27 | 1.69 | [11] |
*Inferred from analogous structures.
- Steric Effects : The m-tolyl group provides moderate steric hindrance compared to bulkier substituents like 2-fluoro-biphenylethyl () or di-tert-butyl (), which may reduce crystallinity but improve solubility .
Crystallographic and Spectroscopic Comparisons
- X-ray Studies : The E-configuration of the C=N bond is conserved across derivatives, with bond lengths of 1.27–1.29 Å . The thione form (C=S, ~1.68 Å) is confirmed over thiol tautomers in all cases .
- IR Spectroscopy : The target compound’s IR spectrum likely shows ν(C=N) at ~1600 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹, consistent with and .
Biological Activity
The compound 4-((3-(2-Nitrophenyl)allylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 478256-33-6) belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific triazole derivative, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazole ring substituted with an allylidene amino group and a nitrophenyl moiety, contributing to its potential biological activities.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The compound has shown promising results in various studies:
-
In vitro Studies : A study assessed the antibacterial efficacy against several strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antibacterial activity. For instance:
Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Staphylococcus aureus 8 20 Escherichia coli 16 18 Pseudomonas aeruginosa 32 15 - Mechanism of Action : The compound's mechanism involves inhibition of bacterial DNA synthesis through interaction with DNA gyrase, similar to other triazole derivatives .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
-
In vitro Efficacy : Testing against various fungal strains revealed significant activity:
Fungal Strain MIC (µg/mL) Candida albicans 4 Aspergillus niger 8
This suggests that the compound may serve as a potential antifungal agent .
Anticancer Activity
Preliminary studies have indicated that this triazole derivative exhibits anticancer effects:
- Cytotoxicity Assays : Evaluated against breast cancer cell lines (e.g., MDA-MB-231), the compound demonstrated an IC50 value of approximately , indicating moderate cytotoxicity compared to standard chemotherapeutics .
Case Studies
- Study on Antimicrobial Properties : A comprehensive study conducted by researchers in India synthesized various triazole derivatives and tested them against both Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures to our target compound exhibited significant antibacterial activity, particularly against drug-resistant strains .
- Anticancer Evaluation : Another investigation focused on the anticancer potential of triazole derivatives highlighted that compounds containing thione groups were effective against multiple cancer cell lines. The study found that modifications to the triazole structure could enhance cytotoxicity and selectivity towards cancer cells .
Q & A
Q. Which heterocyclic synthons are compatible with this compound for generating combinatorial libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
